molecular formula C9H8N2 B1355551 2-Methyl-1,7-naphthyridine CAS No. 61523-57-7

2-Methyl-1,7-naphthyridine

Cat. No.: B1355551
CAS No.: 61523-57-7
M. Wt: 144.17 g/mol
InChI Key: RPWNVMZYYSSWHL-UHFFFAOYSA-N
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Description

2-Methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused ring system consisting of two pyridine rings

Mechanism of Action

Target of Action

It’s known that naphthyridines, a class of compounds to which 2-methyl-1,7-naphthyridine belongs, have been found to target cytosine in dna, forming a pseudo-base pair . This interaction leads to fluorescence quenching of the naphthyridine compound .

Mode of Action

The mode of action of this compound involves its interaction with DNA. Specifically, it targets cytosine to form a pseudo-base pair . This interaction results in the DNA-mediated electron transfer (ET) between the excited state of the naphthyridine compound and flanking nucleobases, most favorably with flanking guanines .

Biochemical Pathways

Naphthyridines have been suggested to be involved in cancer, particularly in the context of p53 mutant/null tumors . They catalyze the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2) .

Pharmacokinetics

The synthesis and reactivity of naphthyridines, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains, have been studied .

Result of Action

Naphthyridine alkaloids, a class of compounds to which this compound belongs, have been found to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, cardiovascular, and immune response effects .

Action Environment

It’s known that naphthyridines are isolated mainly from marine organisms and terrestrial plants , suggesting that their action and efficacy might be influenced by the environmental conditions of these habitats.

Biochemical Analysis

Biochemical Properties

2-Methyl-1,7-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including kinases and receptors. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes . Additionally, it interacts with receptors on the cell surface, influencing cellular responses and communication .

Cellular Effects

The effects of this compound on cells are profound and varied. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the PI3K/AKT pathway, which is crucial for cell growth and survival . It also impacts gene expression by altering the transcriptional activity of certain genes, leading to changes in protein synthesis and cellular behavior . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events and signaling cascades . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,7-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal can yield 2-amino-7-methylnaphthyridine, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. Specific details on industrial production methods are less commonly disclosed due to proprietary reasons.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-amino-1,8-naphthyridine-7-carboxaldehyde .

Scientific Research Applications

2-Methyl-1,7-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,7-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing novel therapeutic agents and materials with specialized functions.

Properties

IUPAC Name

2-methyl-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWNVMZYYSSWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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